1-(Benzenesulfonyl)-2-bromo-4-chloro-pyrrolo[3,2-C]pyridine
Description
1-(Benzenesulfonyl)-2-bromo-4-chloro-pyrrolo[3,2-c]pyridine is a halogenated pyrrolopyridine derivative functionalized with a benzenesulfonyl group at position 1, bromine at position 2, and chlorine at position 2. The benzenesulfonyl group enhances molecular stability and modulates solubility, while the halogen substituents (Br and Cl) influence electronic properties and reactivity, making it a versatile intermediate for further functionalization via cross-coupling reactions .
Synthetic routes for analogous compounds typically involve sulfonylation of the pyrrolopyridine core using benzenesulfonyl chloride under basic conditions (e.g., NaH in DMF), followed by halogenation at specific positions .
Properties
Molecular Formula |
C13H8BrClN2O2S |
|---|---|
Molecular Weight |
371.64 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-bromo-4-chloropyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C13H8BrClN2O2S/c14-12-8-10-11(6-7-16-13(10)15)17(12)20(18,19)9-4-2-1-3-5-9/h1-8H |
InChI Key |
VXYHGJIYLASRJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2Br)C(=NC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-2-bromo-4-chloro-pyrrolo[3,2-C]pyridine typically involves the coupling of benzenesulfonyl chloride with a pyrrolo[3,2-C]pyridine derivative. The reaction is often carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-2-bromo-4-chloro-pyrrolo[3,2-C]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrrolo[3,2-C]pyridine core can be oxidized to form N-oxides or other oxidized derivatives.
Reduction Reactions: The benzenesulfonyl group can be reduced to a sulfonamide or a thiol group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkyl halides in the presence of a base.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction Reactions: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce N-oxides.
Scientific Research Applications
1-(Benzenesulfonyl)-2-bromo-4-chloro-pyrrolo[3,2-C]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting kinases or other enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-2-bromo-4-chloro-pyrrolo[3,2-C]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyrrolopyridine Derivatives
Physicochemical Properties
- Molecular weight : Estimated at ~420–450 g/mol (based on analogs like 1-(benzenesulfonyl)-6-chloro-2-iodo-pyrrolo[3,2-c]pyridine, MW 449.6) .
- Solubility : Benzenesulfonyl group enhances lipophilicity, while halogens may reduce aqueous solubility.
- Purity : Commercial analogs (e.g., 1-(benzenesulfonyl)-4-bromo-2-iodo-pyrrolo[2,3-b]pyridine) are available at 95% purity .
Biological Activity
1-(Benzenesulfonyl)-2-bromo-4-chloro-pyrrolo[3,2-C]pyridine is a heterocyclic compound notable for its unique structural features and significant biological activity. Its molecular formula is with a molar mass of approximately 371.64 g/mol. The compound is characterized by the presence of halogen substituents (bromine and chlorine) and a sulfonyl group, which contribute to its chemical reactivity and potential therapeutic applications.
Biological Activity
Research indicates that this compound exhibits inhibitory effects on Toll-like receptors (TLRs) , which are crucial components of the immune system involved in recognizing pathogens and initiating inflammatory responses. Inhibition of TLRs can be beneficial in treating autoimmune diseases and inflammatory conditions .
The compound’s interaction with TLRs alters immune signaling pathways, particularly inhibiting TLR7 and TLR9. This modulation can lead to reduced inflammatory responses, making it a candidate for therapeutic applications in conditions such as rheumatoid arthritis and lupus .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics. A comparison with related compounds highlights how variations in substituents can affect both chemical properties and biological activities:
| Compound Name | Structural Features | Similarity | Unique Attributes |
|---|---|---|---|
| 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | Tosyl group instead of benzenesulfonyl | 0.92 | Different sulfonyl group affects reactivity |
| 3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Bromine at position 3 | 0.91 | Varying position of bromine alters biological activity |
| 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Methyl substitution at position 6 | 0.87 | Methyl group may influence solubility and bioavailability |
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of pyrrolo compounds, including this specific compound. The findings suggest that these derivatives possess antimicrobial properties , with some showing effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal pathogens .
Case Studies
- Antifungal Activity : A study investigated the antifungal properties of pyrrolo derivatives against Candida albicans, demonstrating that modifications in structure significantly influenced their inhibitory activity .
- Cancer Research : Other research has explored the potential anticancer effects of related pyrrolo compounds, indicating promising results in inhibiting tumor cell proliferation in various cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
